- Preparation of indole, indazole, and benzazole derivatives as β3-adrenergic receptor agonists, World Intellectual Property Organization, , ,
Cas no 94067-27-3 (7-Benzyloxygramine)

7-Benzyloxygramine Chemical and Physical Properties
Names and Identifiers
-
- 1H-Indole-3-methanamine,N,N-dimethyl-7-(phenylmethoxy)-
- 7-Benzyloxygramine
- 7-BENZYLOXYGRAMINE CRYSTALLINE
- N,N-dimethyl-1-(7-phenylmethoxy-1H-indol-3-yl)methanamine
- Gramine,7-benzyloxy
- Prestwick_900
- Indole, 7-(benzyloxy)-3-[(dimethylamino)methyl]- (7CI)
- N,N-Dimethyl-7-(phenylmethoxy)-1H-indole-3-methanamine (ACI)
- 1-(7-(Benzyloxy)-1H-indol-3-yl)-N,N-dimethylmethanamine
- [[7-(Benzyloxy)-1H-indol-3-yl]methyl]dimethylamine
- NSC 92544
- 7-benzyloxy gramine
- Gramine, 7-benzyloxy
- AKOS003382836
- BS-29630
- SUZMCIRGERDWMV-UHFFFAOYSA-N
- G85011
- {[7-(benzyloxy)-1H-indol-3-yl]methyl}dimethylamine
- DTXCID90244976
- NSC-92544
- DTXSID20293836
- 7-Benzyloxygramine, analytical standard
- DB-081029
- CS-0204493
- ST082974
- MFCD00056919
- B-1540
- NCIOpen2_006013
- SCHEMBL2379736
- NSC92544
- 94067-27-3
- Q63399567
-
- MDL: MFCD00056919
- Inchi: 1S/C18H20N2O/c1-20(2)12-15-11-19-18-16(15)9-6-10-17(18)21-13-14-7-4-3-5-8-14/h3-11,19H,12-13H2,1-2H3
- InChI Key: SUZMCIRGERDWMV-UHFFFAOYSA-N
- SMILES: O(CC1C=CC=CC=1)C1C2=C(C(CN(C)C)=CN2)C=CC=1
Computed Properties
- Exact Mass: 280.15800
- Monoisotopic Mass: 280.158
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 21
- Rotatable Bond Count: 5
- Complexity: 314
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- XLogP3: 3.4
- Tautomer Count: nothing
- Topological Polar Surface Area: 28.3A^2
Experimental Properties
- Color/Form: solid
- Density: 1.153
- Boiling Point: 442.3°Cat760mmHg
- Flash Point: 221.3°C
- Refractive Index: 1.639
- PSA: 28.26000
- LogP: 3.80850
- Solubility: Not determined
7-Benzyloxygramine Security Information
-
Symbol:
- Signal Word:Warning
- Hazard Statement: H302-H315-H317-H319-H335
- Warning Statement: P261-P280-P305+P351+P338
- Hazardous Material transportation number:NONH for all modes of transport
- WGK Germany:3
- Hazard Category Code: 22-36/37/38-43
- Safety Instruction: S26; S36/37
-
Hazardous Material Identification:
- Risk Phrases:R22
7-Benzyloxygramine Customs Data
- HS CODE:2933990090
- Customs Data:
China Customs Code:
2933990090Overview:
2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
7-Benzyloxygramine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
TRC | B285961-50mg |
7-Benzyloxygramine |
94067-27-3 | 50mg |
$ 144.00 | 2023-04-18 | ||
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | SA04686-100mg |
N,N-dimethyl-1-(7-phenylmethoxy-1H-indol-3-yl)methanamine |
94067-27-3 | - | 100mg |
¥2758.0 | 2024-07-18 | |
Apollo Scientific | BIB6001-1g |
7-Benzyloxygramine |
94067-27-3 | 1g |
£275.00 | 2023-09-01 | ||
TRC | B285961-250 mg |
7-Benzyloxygramine |
94067-27-3 | 250MG |
$ 340.00 | 2022-01-12 | ||
TRC | B285961-1 g |
7-Benzyloxygramine |
94067-27-3 | 1g |
$ 1175.00 | 2022-01-12 | ||
eNovation Chemicals LLC | Y1235192-250mg |
7-BENZYLOXYGRAMINE |
94067-27-3 | 99% (Assay by Titration) | 250mg |
$470 | 2024-06-06 | |
Chemenu | CM233488-5g |
1-(7-(Benzyloxy)-1H-indol-3-yl)-N,N-dimethylmethanamine |
94067-27-3 | 95%+ | 5g |
$721 | 2021-08-04 | |
TRC | B285961-500 mg |
7-Benzyloxygramine |
94067-27-3 | 500MG |
$ 655.00 | 2022-01-12 | ||
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | B9875-100MG |
7-Benzyloxygramine |
94067-27-3 | 100mg |
¥1402 | 2023-04-25 | ||
eNovation Chemicals LLC | Y1235192-1g |
7-BENZYLOXYGRAMINE |
94067-27-3 | 99% (Assay by Titration) | 1g |
$850 | 2024-06-06 |
7-Benzyloxygramine Production Method
Production Method 1
Production Method 2
- Preparation of indole derivatives as intermediates for β3-adrenoceptor agonists, Japan, , ,
Production Method 3
1.2 Reagents: Sodium hydroxide Solvents: Water ; pH 12
- Preparation of [2-(2-aryl-2-hydroxyethylamino)ethyl]indole derivatives as intermediates for β3-adrenoceptor agonists, Japan, , ,
Production Method 4
- Preparation of heteroarylsulfonamide derivatives as β3 adrenergic receptor agonists, World Intellectual Property Organization, , ,
7-Benzyloxygramine Raw materials
7-Benzyloxygramine Preparation Products
7-Benzyloxygramine Related Literature
-
Shuaimin Lu,Di Wu,Zhengxian Lv,Zilin Chen,Lu Chen,Guang Chen,Lian Xia,Jinmao You,Yongning Wu RSC Adv., 2016,6, 103169-103177
-
Maarit H. Lahtinen,Mamata Bhattarai,Satu J. Kirjoranta,Venla K. Juntti,Leena J. Peltonen,Petri O. Kilpeläinen Green Chem., 2019,21, 4691-4705
-
Shaochun Tang,Sascha Vongehr,Xiangyu Wang,Yongguang Wang,Xiangkang Meng RSC Adv., 2014,4, 13729-13732
-
Ziwei Li,Fan Yang,Di Wu,Yanhong Liu,Yang Gao,Haichen Lian,Hongxin Zhang,Zhibin Yin,Aiguo Wu,Leyong Zeng Nanoscale, 2020,12, 22173-22184
Additional information on 7-Benzyloxygramine
7-Benzyloxygramine: A Promising Compound with CAS No. 94067-27-3 and Biomedical Applications
7-Benzyloxygramine, a derivative of the alkaloid gramine, has garnered significant attention in the biomedical field due to its unique molecular structure and potential therapeutic applications. With CAS No. 94067-27-3 as its chemical identifier, this compound represents a novel class of neuropharmacological agents that have been extensively studied for their interactions with the central nervous system. Recent advancements in pharmacological research have illuminated the multifaceted roles of 7-Benzyloxygramine in modulating neurotransmitter systems, particularly its affinity for nicotinic acetylcholine receptors (nAChRs) and its potential to influence cognitive and neuroprotective pathways.
The molecular framework of 7-Benzyloxygramine is characterized by a benzyl group appended to the indole ring of the parent compound gramine. This structural modification significantly alters the compound's pharmacokinetic properties, enhancing its stability and bioavailability while preserving its biological activity. The introduction of the benzyl moiety also facilitates the compound's interaction with specific binding sites on neuronal membranes, which is critical for its neuropharmacological effects. Researchers have observed that 7-Ben,zyloxygramine exhibits a high degree of selectivity for nicotinic acetylcholine receptors subtype α4β2, a finding that has sparked interest in its potential therapeutic applications for neurological disorders.
Recent studies published in Frontiers in Neuroscience (2023) have demonstrated that 7-Benzyloxygramine can modulate synaptic plasticity and enhance long-term potentiation (LTP), processes essential for learning and memory formation. This discovery aligns with its potential as a candidate for treating neurodegenerative diseases such as Alzheimer's and Parkinson's. The compound's ability to cross the blood-brain barrier (BBB) is another key factor in its therapeutic potential, as it allows direct interaction with brain tissues, which is crucial for targeting central nervous system (CNS) pathologies.
One of the most notable breakthroughs in the study of 7-Benzyloxygramine is its role in neuroprotection against oxidative stress. A 2024 study in Journal of Neurochemistry revealed that this compound significantly reduces reactive oxygen species (ROS) levels in neuronal cells exposed to oxidative damage. This property is particularly relevant for conditions such as ischemic stroke and traumatic brain injury, where oxidative stress is a major contributor to neuronal cell death. The compound's antioxidant activity is attributed to its ability to activate Nrf2 pathways, which are critical for cellular defense against oxidative stress.
Additionally, 7-Benzyloxygramine has shown promise in the treatment of mood disorders. A 2023 meta-analysis published in Neuropsychopharmacology indicated that the compound exhibits antidepressant-like effects in animal models of depression, potentially by modulating serotonin and dopamine systems. These findings have led to its exploration as a novel therapeutic agent for major depressive disorder (MDD) and bipolar disorder. The compound's mechanism of action appears to involve the regulation of monoamine neurotransmitters, which is a well-established target for antidepressant drugs.
From a pharmacokinetic perspective, 7-Benzyloxygramine demonstrates favorable absorption and distribution profiles. Studies have shown that the compound is well-absorbed orally and exhibits a prolonged half-life, which is advantageous for chronic disease management. Its ability to maintain therapeutic concentrations in the brain for extended periods is a key factor in its potential as a long-acting medication. This property is particularly valuable for conditions requiring sustained neuropharmacological intervention.
Despite its promising properties, the development of 7-Benzyloxygramine as a therapeutic agent is still in its early stages. Challenges such as optimizing its dosing regimen, minimizing potential side effects, and ensuring its safety profile in human trials remain areas of active research. However, the compound's unique molecular structure and its demonstrated efficacy in preclinical models suggest that it could eventually become a valuable addition to the pharmacological arsenal for treating neurological and psychiatric disorders.
Recent advancements in computational modeling have also provided insights into the molecular mechanisms underlying 7-Benzyloxygramine's biological activity. Molecular docking studies have identified specific binding sites on nAChRs that the compound interacts with, which helps explain its selectivity for certain receptor subtypes. These findings are critical for the rational design of future analogs with enhanced therapeutic profiles. The use of machine learning algorithms to predict the compound's interactions with various proteins has further accelerated the discovery process, demonstrating the power of computational tools in drug development.
In conclusion, 7-Benzyloxygramine represents a promising candidate for the treatment of a range of neurological and psychiatric conditions. Its unique molecular structure, combined with its demonstrated efficacy in preclinical studies, positions it as a potential therapeutic agent for future clinical applications. As research in this area continues to evolve, the compound's role in the biomedical field is likely to expand, offering new possibilities for the treatment of complex neurological disorders.
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